2-amino-N-benzyl-5-fluorobenzamide
Overview
Description
2-Amino-N-benzyl-5-fluorobenzamide is an organic compound with the molecular formula C14H13FN2O. It is a derivative of benzamide, featuring an amino group at the second position, a benzyl group attached to the nitrogen atom, and a fluorine atom at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-5-fluorobenzamide typically involves the following steps:
Nitration: The starting material, benzylamine, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-benzyl-5-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Acylation: The amino group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Acylation: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Acylation: Formation of N-acyl derivatives.
Scientific Research Applications
2-Amino-N-benzyl-5-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets and its potential as a drug candidate.
Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound is utilized in chemical biology to study enzyme mechanisms and protein-ligand interactions
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-5-fluorobenzamide involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to enzymes or receptors, modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzamide: Lacks the benzyl group, resulting in different physicochemical properties.
2-Amino-5-fluoro-N-phenylbenzamide: Contains a phenyl group instead of a benzyl group, affecting its biological activity.
2-Amino-5-fluoro-N,N-dimethylbenzamide: Features dimethyl groups, altering its reactivity and solubility.
Uniqueness
2-Amino-N-benzyl-5-fluorobenzamide is unique due to the presence of both the benzyl and fluorine groups, which confer distinct properties such as enhanced lipophilicity and specific binding interactions. These features make it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-amino-N-benzyl-5-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZUEWRPXQGTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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